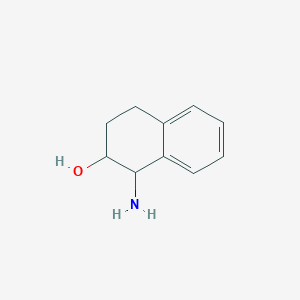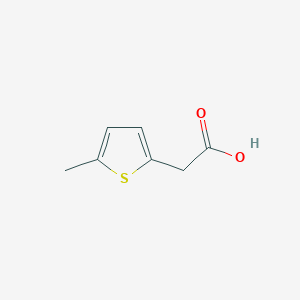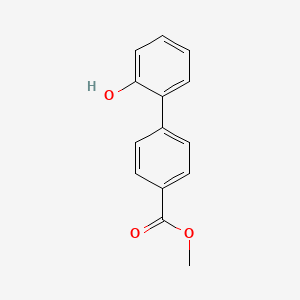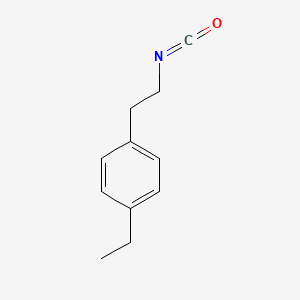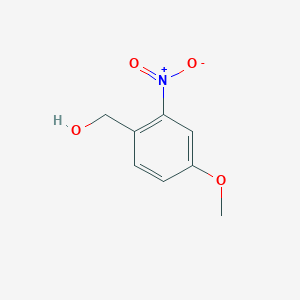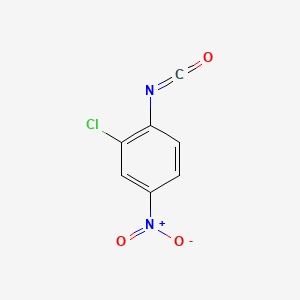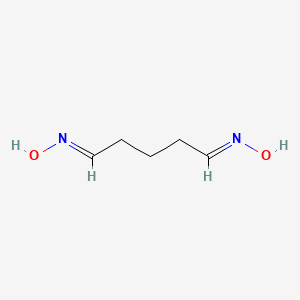
(1E,5E)-N,N'-dihydroxypentane-1,5-diimine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Reduction of 1,5-Dihalopentanes at Carbon Cathodes
Studies on electrochemical reduction of various dihalopentanes, including 1,5-dibromo-, 1,5-diiodo-, 1-bromo-5-chloro-, and 1-chloro-5-iodopentane, have been performed. The research focuses on the use of carbon electrodes in dimethylformamide, revealing products like cyclopentane, n-pentane, 1-pentene, and others through intramolecular cyclization and electrolysis processes (Pritts & Peters, 1994).
Catalysis and Derivative Production
Palladium/Carbon dioxide cooperative catalysis
This paper discusses the one-pot production of diketone derivatives from carbohydrates using Pd/C-catalyzed hydrogenation in water under CO2. The process yields various compounds, including 1-hydroxypentane-2,5-dione, highlighting the reversible in situ formation of carbonic acid assisting the catalysis process (Liu et al., 2014).
Theoretical Studies on Thermal Rearrangements
Theoretical study of thermal rearrangements of 1-hexen-5-yne, 1,2,5-hexatriene, and 2-methylenebicyclo[2.1.0]pentane
Employing methods like DFT and CASSCF, this research provides a theoretical account of the thermal rearrangements of certain compounds, offering insights into pyrolysis experiments and theoretical kinetic modelings (Bozkaya & Özkan, 2012).
Synthesis Processes
Process Improvement on the Synthesis of Pentamidine
This study discusses the synthesis of Pentamidine, a compound derived from 1,5-bis[4-(methoxyiminoyl)phenoxy]pentane. The synthesis involves steps like ammonolysis, revealing the structure confirmed by 1H NMR, IR, and MS (Xiu-feng, 2009).
Radical Reactions and Polymer Synthesis
Synthesis of Tetrahydrofurans by a Tandem Hydrogen Atom Abstraction/Radical Nucleophilic Displacement Sequence
This paper reports on the reaction of 5-(N-phthalimidoxy)-1-phenyl-1-(diphenylphosphatoxy)pentanes with triphenyltin hydride and AIBN, resulting in alkoxy radicals that undergo 1,5-hydrogen atom abstraction to yield tetrahydrofurans (Crich, Huang, & Newcomb, 1999).
Applications in Fuel and Energy
Experimental evaluation of a diesel engine running on the blends of diesel and pentanol
This study evaluates engine performance and exhaust emission characteristics of a diesel engine fueled with diesel-1-pentanol blends. It emphasizes the potential of 1-pentanol in diesel engines for emissions and power generation (Yilmaz & Atmanli, 2017).
Propiedades
IUPAC Name |
(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPCDNPQAKCNP-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=NO)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=N/O)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,5E)-N,N'-dihydroxypentane-1,5-diimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



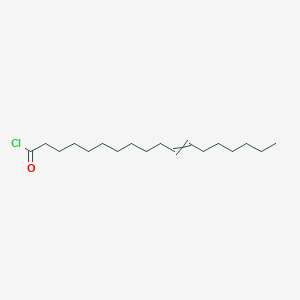
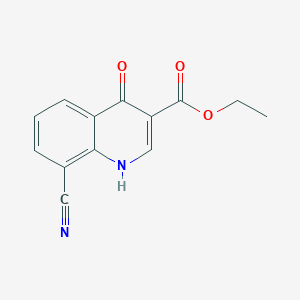
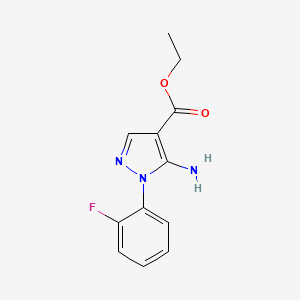
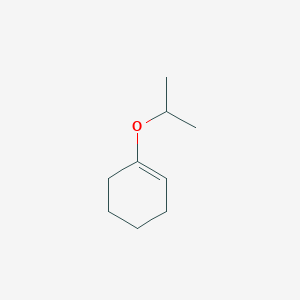
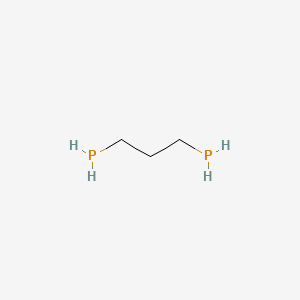
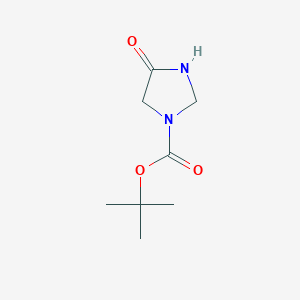
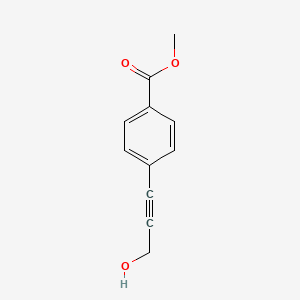
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)
